molecular formula C8H14Cl2N2S B1404907 2-(2-Thienyl)piperazine dihydrochloride CAS No. 1351590-47-0

2-(2-Thienyl)piperazine dihydrochloride

Cat. No.: B1404907
CAS No.: 1351590-47-0
M. Wt: 241.18 g/mol
InChI Key: GKNVKIRDGQBRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Thienyl)piperazine dihydrochloride is a high-purity, research-grade chemical compound offered for scientific investigation. This synthetic small molecule features a piperazine ring substituted with a 2-thienyl group, supplied as a stable dihydrochloride salt to enhance solubility. Piperazine derivatives are of significant interest in medicinal chemistry and pharmacology due to their diverse biological activities and presence in numerous therapeutic agents . Research into analogous piperazine-based compounds has established their relevance in studying neurological pathways, particularly as they relate to serotonin receptors, which are critical targets for understanding various mental health disorders . The structural motif of the piperazine ring is a common pharmacophore found in molecules with documented antipsychotic, antidepressant, and anxiolytic properties, making this class of compounds valuable for central nervous system (CNS) drug discovery research . The inclusion of the thienyl heterocycle adds a distinct electronic and steric profile, which can influence the molecule's binding affinity and metabolic stability, providing a point of diversification for structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

2-thiophen-2-ylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.2ClH/c1-2-8(11-5-1)7-6-9-3-4-10-7;;/h1-2,5,7,9-10H,3-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNVKIRDGQBRGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351590-47-0
Record name 2-(thiophen-2-yl)piperazine dihydrochloride
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Preparation Methods

Friedel-Crafts Acylation and Reduction Pathway

One of the most established methods involves the acylation of thiophene derivatives followed by reduction to obtain the aminoethyl derivative.

  • Acylation Step:
    Thiophene is acylated using acyl chlorides such as hippuryl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃). For example, hippuryl chloride reacts with thiophene in a Friedel-Crafts acylation to produce acylated intermediates, such as α-N-benzoylamino-2-acetylthiophene.

  • Reduction Step:
    The acylated intermediate undergoes reduction, often using hydrogen gas in the presence of zinc powder or other reducing agents, in aprotic solvents like tetrahydrofuran (THF) or diethyl ether. This reduces the ketone to the corresponding amine, yielding 2-(2-thienyl)-ethylamine.

  • Hydrolysis:
    The benzoyl protecting group is then hydrolyzed under acidic conditions (HCl or H₂SO₄) to liberate the free amine, which is then converted into the dihydrochloride salt.

Research Data:
A study reports a yield of approximately 43.8% for the acylated intermediate, with subsequent reduction and hydrolysis steps leading to the final amine. The process involves careful temperature control and purification by recrystallization.

Chlorination of Hippuric Acid

Another route involves chlorination of hippuric acid using phosphorus pentachloride (PCl₅) in acetyl chloride, followed by dehydration to produce the corresponding acyl chloride, which then reacts with thiophene derivatives.

  • Reaction Conditions:
    • Hippuric acid is chlorinated at 124-126°C to form hippuryl chloride.
    • The chlorinated product reacts with thiophene derivatives in the presence of catalysts like aluminum chloride.

Research Data:
This method provides an alternative route with moderate yields, suitable for industrial scale synthesis, and has been documented in patent literature.

Key Reaction Conditions and Optimization

Step Reagents Solvents Temperature Notes
Acylation Acyl chloride (e.g., hippuryl chloride) Methylene chloride, nitromethane 0°C to room temperature Premixing catalyst with acylating agent improves yields
Reduction Hydrogen gas, zinc powder Tetrahydrofuran, diethyl ether Ambient to reflux Hydrogen chloride gas used as reducing agent
Hydrolysis HCl or H₂SO₄ Water Ambient to boiling Cleaves benzoyl group to free amine

Notes:

  • Premixing catalysts with acylating agents enhances yield significantly.
  • Temperature control during reduction and hydrolysis is critical to prevent side reactions.
  • Purification via recrystallization from hot solvents like methanol ensures high purity.

Research Findings and Data Tables

Table 1: Summary of Preparation Methods and Yields

Method Key Reagents Solvent Temperature Yield (%) Remarks
Friedel-Crafts acylation + reduction Hippuryl chloride, zinc, HCl THF, methanol 0°C to reflux 43.8 Optimized with premixing catalyst
Chlorination of hippuric acid PCl₅, acetyl chloride Acetyl chloride 124-126°C Moderate Suitable for large-scale synthesis
Transamination and Hoffman degradation Various amines Not specified Reflux Variable Less common, lower yields

Research Findings:

  • The acylation-reduction pathway is preferred for its balance of yield, safety, and scalability.
  • Hydrolysis conditions significantly influence purity; acid hydrolysis at ambient to boiling temperatures is effective.
  • Use of aprotic solvents like tetrahydrofuran enhances reduction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Thienyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the piperazine ring or the thienyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Synthesis of Biologically Active Compounds

The compound serves as a critical building block in the synthesis of various biologically active derivatives. For instance, Gao and Renslo (2007) demonstrated an efficient synthesis of differentially protected 2-(hydroxymethyl)piperazines from optically active piperazine-2-carboxylic acid dihydrochloride. These derivatives are utilized in constructing combinatorial libraries, which are essential for drug discovery and development.

Anti-inflammatory Activity

Research indicates that derivatives of 2-(2-Thienyl)piperazine dihydrochloride exhibit significant anti-inflammatory properties. Hanan M. Refaat et al. (2007) synthesized a series of piperazinylthienylpyridazine derivatives and evaluated their efficacy against carrageenan-induced paw edema in animal models. The results indicated that these compounds could effectively reduce inflammation, suggesting potential therapeutic applications in treating inflammatory diseases.

Anticholinesterase Activity

The compound has also been studied for its anticholinesterase activities, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. A recent study evaluated several new piperazine compounds for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The findings revealed that certain derivatives exhibited promising selective inhibition against AChE, although none matched the efficacy of established drugs like donepezil .

Safety and Hazards

While the compound demonstrates significant therapeutic potential, safety assessments are crucial. As with many pharmacologically active substances, understanding the toxicity profile and potential side effects is essential for clinical applications.

Mechanism of Action

The mechanism of action of 2-(2-Thienyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The thienyl group may also contribute to the compound’s binding affinity and specificity . These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural and Functional Analogues

Piperazine dihydrochloride derivatives are categorized based on substituents and biological activities. Below is a comparative analysis:

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Primary Applications/Biological Activities References
2-(2-Thienyl)piperazine dihydrochloride 2-Thienyl C₈H₁₄Cl₂N₂S 241.18 Potential CNS modulation (inferred from analogues)
Hydroxyzine dihydrochloride 4-(p-Chlorophenyl)benzyl C₂₁H₂₈Cl₂N₂O₂ 447.38 Antihistamine (H₁ receptor antagonist), anxiolytic
Trimetazidine dihydrochloride 2,3,4-Trimethoxybenzyl C₁₆H₂₆Cl₂N₂O₃ 377.29 Anti-ischemic (cardioprotective agent)
Buclizine dihydrochloride 4-tert-Butylbenzyl, 4-chlorophenyl C₂₈H₃₂Cl₂N₂ 507.48 Antihistamine, antiemetic
HBK-5 (Xanthone derivative) 3-Chloro-5-(4-methylpiperazinyl) C₂₀H₂₂Cl₂N₂O₂ 417.31 Antidepressant, anxiolytic (5-HT receptor modulation)

Key Pharmacological and Chemical Differences

Chlorophenyl/Benzyl Groups: Hydroxyzine and buclizine exhibit strong antihistamine effects due to diphenylmethane moieties, which stabilize interactions with H₁ receptors . Trimethoxybenzyl Group: Trimetazidine’s cardioprotective action is linked to its ability to optimize myocardial energy metabolism .

Solubility and Bioavailability: Hydroxyzine dihydrochloride’s ethoxyethanol side chain improves water solubility, critical for oral bioavailability . Piperazine dihydrochlorides generally have higher aqueous solubility than free bases, facilitating parenteral administration .

Mutagenicity Risks :
Piperazine derivatives (e.g., piperazine dihydrochloride) can form mutagenic N-nitroso compounds when exposed to nitrites in vivo. However, substituents like thienyl may alter this reactivity .

Anticancer Potential

Piperazine-pyrimidine hybrids (e.g., compound 5 in ) show anticancer activity by targeting DNA/RNA synthesis pathways. The thienyl group in this compound could similarly interfere with nucleobase metabolism, though direct evidence is lacking .

CNS Modulation

Xanthone-piperazine hybrids (e.g., HBK-5) demonstrate antidepressant effects via 5-HT receptor modulation.

Anticonvulsant Activity

Piperazine derivatives with hydroxyethyl or phenoxyethyl substituents (e.g., compound II in ) exhibit protective indices exceeding valproate in electroshock models. Structural parallels suggest this compound may warrant testing in seizure models .

Biological Activity

Overview

2-(2-Thienyl)piperazine dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of a thienyl group. Its chemical structure can be represented as follows:

  • Chemical Formula : C10_{10}H12_{12}Cl2_2N2_2S
  • Molecular Weight : 267.19 g/mol

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting anxiolytic or antidepressant effects.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells, which is crucial in neurodegenerative diseases and psychiatric disorders .

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

  • Antidepressant Effects : Studies have suggested that compounds with similar structures may exhibit antidepressant-like effects in animal models, possibly through serotonin receptor modulation.
  • Antioxidative Properties : It has been evaluated for its ability to reduce reactive oxygen species (ROS) production, contributing to cell protection against oxidative damage .
  • Anthelmintic Activity : The compound has shown potential in studies evaluating its efficacy against parasitic infections, particularly in comparison to established anthelmintics like albendazole .

Case Studies and Experimental Data

  • Cell Viability Assays : In vitro studies have demonstrated that this compound can influence cell viability positively at lower concentrations while exhibiting cytotoxic effects at higher doses. For example, an IC50_{50} value was observed in the range of 34 to >100 µM across different tumor cell lines .
    CompoundCell LineIC50_{50} (µM)
    7aMDA-MB 23134.31
    7cU-87 MG38.29
    ABZMDA-MB 23183.1
  • Antioxidant Studies : The compound's ability to protect neuronal cells from oxidative stress was assessed using SH-SY5Y cells exposed to H2_2O2_2. Results indicated significant protection at concentrations around 20 µM, highlighting its potential as a neuroprotective agent .
  • Comparative Efficacy in Anthelmintic Activity : In studies comparing the efficacy of various piperazine derivatives against Toxocara spiralis larvae, this compound demonstrated enhanced larvicidal activity compared to traditional treatments like ivermectin .

Q & A

Q. What are the key physicochemical properties of 2-(2-Thienyl)piperazine dihydrochloride, and how are they determined experimentally?

  • Molecular formula : C₈H₁₂N₂S·2HCl (MW: 241.18 g/mol) .
  • Melting point : 82–84°C (pure base form) .
  • Solubility : Limited solubility in water; soluble in polar organic solvents (e.g., DMSO, ethanol) .
  • Methodology :
    • Melting point determination : Differential scanning calorimetry (DSC) or capillary method.
    • Purity assessment : Titration with standardized NaOH for chloride content , or HPLC with UV detection .
    • Structural confirmation : FT-IR for functional groups (e.g., thiophene ring, piperazine NH) and X-ray crystallography for solid-state conformation .

Q. How is this compound synthesized, and what are critical reaction conditions?

  • Synthetic route :
    • Condensation of thiophene derivatives with piperazine under alkaline conditions .
    • Hydrochloride salt formation via treatment with HCl gas or concentrated HCl .
  • Critical conditions :
    • Temperature : Maintain ≤100°C during condensation to avoid side reactions.
    • pH control : Neutralize excess HCl post-salt formation to prevent degradation .
    • Purification : Recrystallization from ethanol/water mixtures to achieve ≥97% purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Hazards : Irritant (skin/eyes), potential respiratory sensitizer .
  • Safety measures :
    • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and fume hood for weighing .
    • Storage : In airtight containers at room temperature, protected from moisture and light .
    • Spill management : Neutralize with sodium bicarbonate and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers determine the ionization constants (pKa) of this compound in aqueous solutions?

  • Method : Potentiometric titration with standardized NaOH, using a glass electrode for pH monitoring .
  • Data analysis : Apply the Debye-Hückel equation to account for ionic strength effects on pKa values at varying concentrations .
  • Example : For piperazine dihydrochloride analogs, pK₁ (first dissociation) ranges from 5.2–5.8 and pK₂ (second dissociation) from 9.0–9.5 .

Q. What strategies optimize the compound’s stability in long-term pharmacological studies?

  • Degradation pathways : Hydrolysis of the piperazine ring under acidic/alkaline conditions; oxidation of the thiophene moiety .
  • Stabilization methods :
    • Lyophilization : Store as a lyophilized powder to minimize hydrolysis.
    • Antioxidants : Add 0.1% w/v ascorbic acid to aqueous formulations .
    • pH buffering : Use citrate buffer (pH 4.0) to slow piperazine ring hydrolysis .

Q. How does structural modification of the thiophene or piperazine moiety affect bioactivity?

  • Case studies :
    • Thiophene substitution : 2-Thienyl analogs exhibit enhanced H₁ receptor antagonism compared to phenyl derivatives (e.g., hydroxyzine) .
    • Piperazine N-alkylation : Methyl or benzyl groups increase lipophilicity, improving blood-brain barrier penetration .
  • Experimental design :
    • Synthesize derivatives via nucleophilic substitution or reductive amination.
    • Compare EC₅₀ values in receptor-binding assays (e.g., radioligand displacement) .

Key Considerations for Contradictory Data

  • Solubility discrepancies : While piperazine dihydrochloride is water-soluble , the thienyl derivative’s solubility is limited due to hydrophobic thiophene . Always verify experimental conditions.
  • Synthetic yields : Reports vary (70–95%) based on HCl gas purity and reaction scale .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Thienyl)piperazine dihydrochloride
Reactant of Route 2
2-(2-Thienyl)piperazine dihydrochloride

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